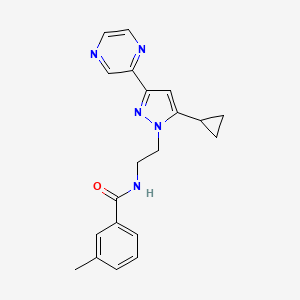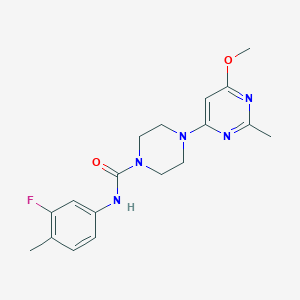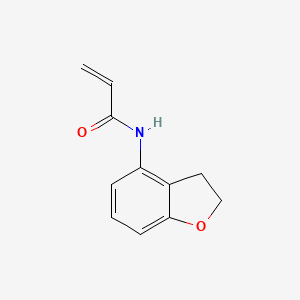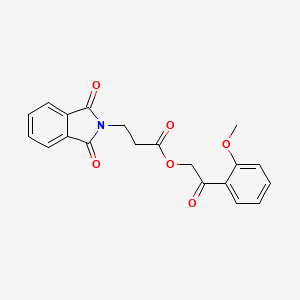
2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,3-dioxoisoindolin-2-yl, which is a common moiety in many bioactive compounds . The presence of the methoxyphenyl and oxoethyl groups suggests that this compound could have unique properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques, as is common in the characterization of similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For similar compounds, various reactions have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would be determined through experimental studies .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of novel derivatives, including "2-(2-Methoxyphenyl)-2-oxoethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate" and related compounds, has been extensively studied. These compounds have been evaluated for their potential medicinal properties, including antioxidant, anti-inflammatory, and antiulcer activities. For instance, the synthesis and evaluation of antioxidant, anti-inflammatory, and antiulcer activity of conjugates of amino acids with nifedipine revealed significant efficacy against inflammation and ulceration, confirming the chemical structures based on spectral data (Subudhi & Sahoo, 2011).
Antioxidant and Anticancer Activity
Recent studies have synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, showing significant antioxidant activity compared to standard antioxidants like ascorbic acid. These compounds were tested for their anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, with some compounds exhibiting higher cytotoxicity against glioblastoma cells (Tumosienė et al., 2020).
AChE Inhibitory Potential
Compounds incorporating the dioxoisoindoline structure, such as 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, have been evaluated as acetylcholinesterase (AChE) inhibitors. These compounds are being explored for their potential in treating neurodegenerative diseases like Alzheimer's. Their inhibitory action on AChE suggests a promising avenue for therapeutic applications, with specific derivatives showing competitive inhibition and low acute toxicity, making them suitable candidates for further clinical evaluation (Andrade-Jorge et al., 2018).
Photocatalytic and Oxidative Applications
The photocatalytic degradation of organic pollutants using TiO2 suspensions and the oxidative properties of related compounds have been investigated. For example, the efficient oxidation of alcohols to carbonyl compounds using N-hydroxyphthalimide combined with a Co species demonstrates the potential of these compounds in synthetic chemistry and environmental remediation (Iwahama et al., 2000).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) and plays a crucial role in cell proliferation and survival .
Mode of Action
The compound interacts with EGFR, leading to a change in the receptor’s activity . The ligand displayed an efficient binding against the EGFR with a docking score of -7.558 kcal/mol and displayed an H-bond interaction with Lys745 and the carbonyl functional group .
Biochemical Pathways
The interaction with EGFR can affect various downstream signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression .
Pharmacokinetics
In silico admet prediction studies showed the compounds’ adherence to lipinski’s rule of five , suggesting that it may have suitable absorption, distribution, metabolism, and excretion (ADME) properties for drug development.
Result of Action
The compound demonstrated a moderate inhibition of EGFR with an IC 50 of 42.91 ± 0.80 nM, in comparison to erlotinib (IC 50 = 26.85 ± 0.72 nM), the standard drug . This suggests that the compound could have potential anticancer activity.
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(2-methoxyphenyl)-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-26-17-9-5-4-8-15(17)16(22)12-27-18(23)10-11-21-19(24)13-6-2-3-7-14(13)20(21)25/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYGFWCXUNXWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)COC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2840193.png)
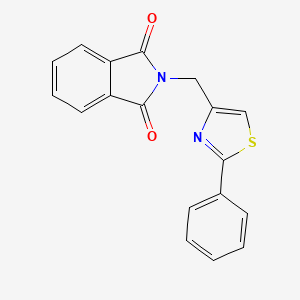
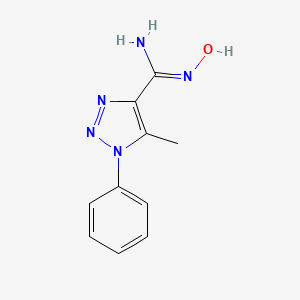
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B2840196.png)
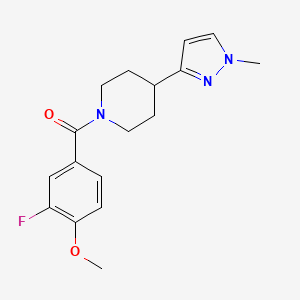
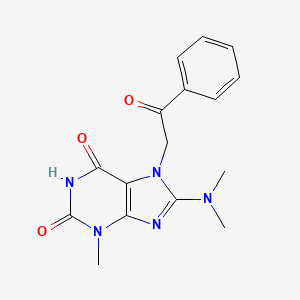
![4-ethyl-N-(3-(ethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840199.png)
![1-(4-Methylphenyl)-3-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2840201.png)
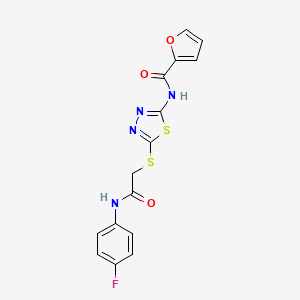
![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2840210.png)
![4-[3-(Triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2840211.png)
